1-(4-硝基苯甲酰)-4-哌啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

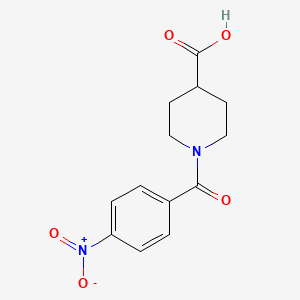

The compound "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is a derivative of nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group and the piperidine moiety suggests that this compound could be of interest in the development of new drugs with potential antibacterial activity, as indicated by the related research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues, has been reported. These syntheses involve multiple steps, including the formation of the piperazine ring and the introduction of the nitrobenzoyl group. The structures of these compounds were confirmed using IR, 1HNMR, and elemental analysis . Although the exact synthesis of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" has been studied. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These findings can provide insights into the potential molecular interactions and crystal packing of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of nitrobenzoic acid derivatives in forming nitrogenous heterocycles . This suggests that "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" could also be used in similar chemical reactions to generate a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group and the carboxylic acid moiety in these compounds is known to influence their acidity, solubility, and reactivity. The crystallization data of related compounds also provide valuable information about their solid-state properties, which can be crucial for the formulation and stability of pharmaceuticals .

科学研究应用

结构研究和氢键

涉及 1-(4-硝基苯甲酰)-4-哌啶甲酸及其类似物的研究提供了对质子转移化合物的结构特征和氢键模式的见解。由异烟酰胺(哌啶-4-甲酰胺)与硝基取代的苯甲酸形成的化合物的研究揭示了各种氢键结构,展示了环状头对头酰胺-酰胺均二聚体基序及其在分子组装中的作用。这项研究突出了结构多功能性和通过特定的氢键排列形成稳定的分子复合物的潜力 (Smith & Wermuth, 2010), (Smith & Wermuth, 2011)。

分子盐和共晶形成

对涉及 4-硝基苯甲酸衍生物的分子盐和共晶的晶体结构的研究有助于更深入地了解固态化学。这些研究探索了这些化合物形成不同结晶结构的潜力,并检查了它们的质子转移能力。此类研究的结果为设计和合成具有所需物理和化学性质的新材料提供了有价值的信息 (Lemmerer, Esterhuysen, & Bernstein, 2010)。

合成和反应性

已经开发出涉及 1-(4-硝基苯甲酰)-4-哌啶甲酸衍生物的合成方法,为创建新化合物提供了途径。例如,已经展示了由二胺和羧酸合成苯并咪唑衍生物,展示了这些化合物在生成具有潜在生物活性的多种化学结构中的效用 (Srinivasulu, Ρ. P. Reddy, Hegde, & Chakrabart, 2005)。

抗癌和生物学研究

1-(4-硝基苯甲酰)-4-哌啶甲酸的一些衍生物已被评估其生物活性,包括抗癌特性。合成和生物学评估以 4-哌啶基-1,3,4-恶二唑为基础的丙酰胺衍生物作为潜在的抗癌剂突出了这些化合物在医学研究中的相关性。此类研究对于识别新的治疗剂至关重要 (Rehman et al., 2018)。

作用机制

Target of Action

Nitrobenzoyl compounds are often involved in reactions with various biological targets due to the presence of the nitro group .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of “1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid”. Nitro groups in organic compounds are often reduced in biological systems, potentially altering the activity of the compound .

Biochemical Pathways

Nitrobenzoyl compounds can participate in various chemical reactions, potentially affecting multiple pathways .

安全和危害

未来方向

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

属性

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303994-58-3 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)